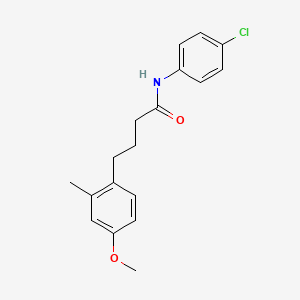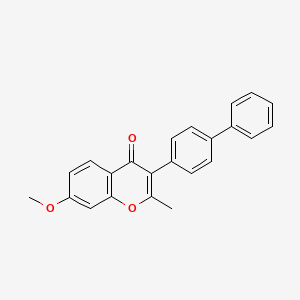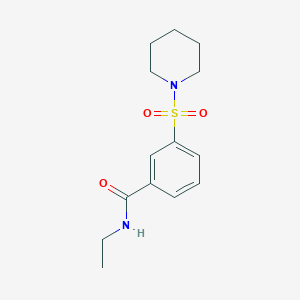![molecular formula C22H21N3O B5783449 2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and high selectivity towards cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways involved in programmed cell death. Additionally, this compound has been shown to inhibit the activity of specific enzymes involved in cancer cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one in lab experiments is its potent anticancer activity and low toxicity towards normal cells. Additionally, this compound can be easily synthesized using a specific method, making it readily available for use in various scientific research fields. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to use in certain experimental setups.
Orientations Futures
There are several future directions for the scientific research of 2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one. One potential direction is to further investigate the mechanism of action of this compound and identify specific molecular targets involved in its anticancer activity. Additionally, studies can be conducted to optimize the synthesis method of this compound to improve its solubility and selectivity towards cancer cells. Furthermore, this compound can be studied for its potential applications in other scientific research fields, such as neurodegenerative diseases and infectious diseases.
Méthodes De Synthèse
2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one is synthesized using a multi-step process that involves the reaction of different chemical compounds. The synthesis process involves the reaction of 5-propyl-1H-pyrazole-4-carboxylic acid, benzylamine, and phenyl isocyanate under specific reaction conditions. The resulting product is then purified and characterized using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and cancer research. Studies have shown that this compound exhibits potent anticancer activity against several cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, this compound has shown promising results as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propriétés
IUPAC Name |
2-benzyl-3-phenyl-5-propyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-2-9-18-15-20(26)25-22(23-18)21(17-12-7-4-8-13-17)19(24-25)14-16-10-5-3-6-11-16/h3-8,10-13,15,24H,2,9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFJXRYVVIGCFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)C(=C(N2)CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5783389.png)


![methyl 3-{[(benzylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5783398.png)
![methyl 2-[(4-tert-butylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5783407.png)

![N-[2-(acetylamino)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5783419.png)



![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)

![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)